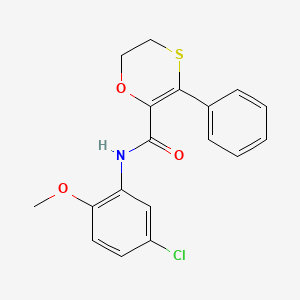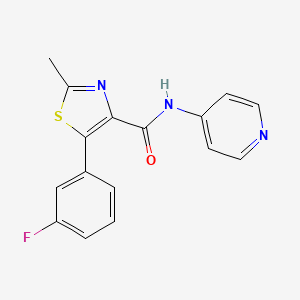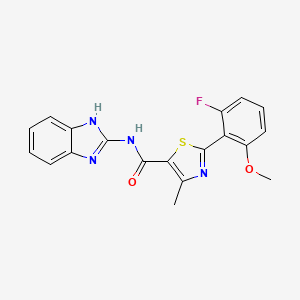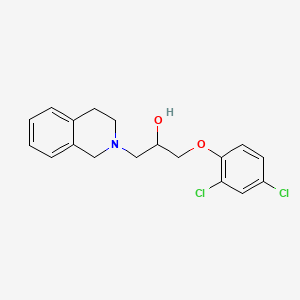![molecular formula C14H7NO2 B12185870 3-Oxo-3H-benzo[f]chromene-2-carbonitrile CAS No. 4352-88-9](/img/structure/B12185870.png)
3-Oxo-3H-benzo[f]chromene-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Oxo-3H-benzo[f]chromene-2-carbonitrile is a heterocyclic compound that belongs to the family of benzochromenes. These compounds are known for their diverse biological activities, including anti-proliferative, antibacterial, antifungal, and antioxidant properties . The unique structure of this compound makes it a valuable compound in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3-Oxo-3H-benzo[f]chromene-2-carbonitrile involves the intramolecular cyclocondensation of β-enaminonitrile under acidic conditions . This reaction typically uses acetic acid and phosphoryl chloride (POCl3) as reagents . The reaction proceeds through a Dimroth rearrangement to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
3-Oxo-3H-benzo[f]chromene-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the chromene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.
Major Products Formed
Oxidation: 3-Oxo-3H-benzo[f]chromene-2-carboxylic acid.
Reduction: 3-Amino-3H-benzo[f]chromene-2-carbonitrile.
Substitution: Various substituted benzochromenes depending on the reagents used.
Scientific Research Applications
3-Oxo-3H-benzo[f]chromene-2-carbonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Oxo-3H-benzo[f]chromene-2-carbonitrile involves its interaction with various molecular targets. For instance, its anti-proliferative activity is attributed to its ability to inhibit specific enzymes and signaling pathways involved in cell division . The compound’s fluorescence properties are utilized in chemosensors, where it binds to metal ions and undergoes photoinduced electron transfer (PET) to produce a detectable signal .
Comparison with Similar Compounds
Similar Compounds
- 3-Oxo-3H-benzo[f]chromene-2-carboxylic acid
- 6,8-Dichloro-4-oxo-4H-chromene-3-carbaldehyde
- 3-Formylchromone
Uniqueness
3-Oxo-3H-benzo[f]chromene-2-carbonitrile stands out due to its unique combination of a nitrile group and a chromene ring, which imparts distinct chemical reactivity and biological activity. Its ability to act as a fluorescent chemosensor for metal ions further distinguishes it from other similar compounds .
Properties
CAS No. |
4352-88-9 |
|---|---|
Molecular Formula |
C14H7NO2 |
Molecular Weight |
221.21 g/mol |
IUPAC Name |
3-oxobenzo[f]chromene-2-carbonitrile |
InChI |
InChI=1S/C14H7NO2/c15-8-10-7-12-11-4-2-1-3-9(11)5-6-13(12)17-14(10)16/h1-7H |
InChI Key |
DRKGVTRICWHXPE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C(C(=O)O3)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzamide, N-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-N-(4-methoxyphenyl)-4-(1-methylethoxy)-](/img/structure/B12185790.png)

![Tert-butyl 4-[3-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)propanoyl]piperazine-1-carboxylate](/img/structure/B12185794.png)

![3-{3-[2-(3-Hydroxy-1-oxo-2,4-diazaspiro[4.4]non-3-en-2-yl)acetyl]-2,5-dimethyl pyrrolyl}thiolane-1,1-dione](/img/structure/B12185801.png)

![1-(4-{[2-(Furan-2-yl)quinolin-4-yl]carbonyl}piperazin-1-yl)ethanone](/img/structure/B12185809.png)
![N-({[3-(2-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetyl)glycine](/img/structure/B12185817.png)

![N-(2-{[(4-methoxyphenyl)sulfonyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide](/img/structure/B12185822.png)
![2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]acetamide](/img/structure/B12185827.png)
![Methyl 4-{[(6,7-dimethyl-1-benzofuran-3-yl)acetyl]amino}butanoate](/img/structure/B12185841.png)
![N-(3-acetylphenyl)-1-(propan-2-yl)-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxamide](/img/structure/B12185848.png)

